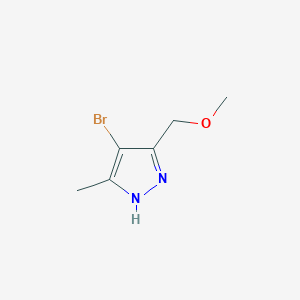

4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole

描述

4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, methoxymethyl, and methyl groups

属性

IUPAC Name |

4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10-2)9-8-4/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQSDVYMXCEJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)COC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246291 | |

| Record name | 4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287752-78-6 | |

| Record name | 4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 3-(methoxymethyl)-5-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyrazole derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxymethyl group.

Reduction Reactions: Products include hydrogenated pyrazole derivatives.

科学研究应用

4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It may be used in the study of enzyme inhibition or as a ligand in biochemical assays.

作用机制

The mechanism of action of 4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which contribute to its biological activity.

相似化合物的比较

Similar Compounds

- 4-Bromo-3-methoxymethyl-5-methylisoxazole

- Methyl 4-(bromomethyl)-3-methoxybenzoate

Uniqueness

4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

生物活性

4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique pyrazole ring with the following structural characteristics:

- Bromine atom at the 4-position

- Methoxymethyl group at the 3-position

- Methyl group at the 5-position

This specific arrangement influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity, potentially improving bioavailability and cellular uptake. The compound may exert its effects through:

- Enzyme inhibition : The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, modulating enzyme activity.

- Receptor binding : It may act as a ligand for specific receptors involved in signaling pathways related to cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit bacterial growth. For instance, compounds similar to this one have demonstrated significant efficacy against various strains of bacteria, including E. coli and Bacillus subtilis.

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines, particularly in assays targeting BRAF mutations, which are common in melanoma .

Table 1: Biological Activities of this compound

| Activity Type | Assay Methodology | Result |

|---|---|---|

| Antimicrobial | Disk diffusion method | Inhibition zones against E. coli (15 mm) |

| Anticancer | MTT assay on melanoma cell lines | IC50 = 7.4 µM |

| Enzyme Inhibition | Kinetic assays on target enzymes | Significant inhibition observed |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of several pyrazole derivatives, including this compound. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Anticancer Activity : In vitro studies involving human melanoma cell lines demonstrated that this compound could inhibit cell proliferation effectively. The mechanism was linked to the inhibition of BRAF-driven pathways, making it a candidate for further development as a targeted therapy for BRAF-mutant cancers .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, a Vilsmeier–Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃/DMF can introduce bromine at the 4-position . Alternatively, multi-step protocols involve condensation of ethyl acetoacetate with hydrazine derivatives, followed by functionalization using brominating agents like NBS (N-bromosuccinimide) in DMF . Optimization focuses on temperature control (80–120°C), solvent selection (e.g., THF for moisture-sensitive steps), and catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this pyrazole derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Identifies methoxymethyl (-OCH₂O-) protons at δ 3.2–3.5 ppm and methyl groups at δ 2.1–2.3 ppm.

- ¹³C NMR : Confirms bromine substitution via deshielded carbons (C-4 at ~δ 95–100 ppm) .

- IR Spectroscopy : Detects C-Br stretches at ~550–600 cm⁻¹ and C-O-C stretches (methoxymethyl) at ~1100 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₇H₁₀BrN₂O₂: 257.00; observed: 257.02) .

Q. How is the antimicrobial activity of this compound evaluated in preliminary screens?

- Methodological Answer : Standard protocols involve agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The compound is dissolved in DMSO (≤1% v/v) and tested at concentrations of 10–100 µg/mL. Zones of inhibition are compared to controls (e.g., ciprofloxacin). MIC (Minimum Inhibitory Concentration) values are determined via microbroth dilution .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved when scaling up reactions?

- Methodological Answer : Yield discrepancies often arise from impurities in starting materials or side reactions (e.g., debromination). Mitigation strategies include:

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates .

- Reaction Monitoring : Employ TLC or LC-MS to track byproduct formation.

- Scale-Up Adjustments : Increase catalyst loading (e.g., from 5 mol% to 10 mol% Pd) and optimize stirring efficiency to maintain homogeneity .

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., Staphylococcus aureus dihydrofolate reductase).

- QSAR Studies : Utilize descriptors like LogP and HOMO/LUMO energies to correlate substituent effects with antimicrobial activity .

- DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to assess stability and reactive sites .

Q. How do steric and electronic effects of the methoxymethyl group influence structure-activity relationships (SAR)?

- Methodological Answer : The methoxymethyl group enhances solubility and modulates electron density at C-3, affecting binding to hydrophobic enzyme pockets. SAR studies show:

- Electron-Withdrawing Substituents (e.g., -Br at C-4): Increase antibacterial potency by 2–4× compared to non-halogenated analogs.

- Steric Effects : Bulky substituents at C-3 reduce activity against Gram-negative strains due to impaired membrane penetration .

Q. What strategies are employed to design hybrid systems (e.g., pyrazole-triazoles) with enhanced pharmacokinetic profiles?

- Methodological Answer : Click chemistry (CuAAC) links the pyrazole core to triazole moieties using CuSO₄/ascorbate catalysts. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。